N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(piperidine-1-sulfonyl)benzamide
Description
This compound features a 5-oxopyrrolidinone core substituted with a 3,4-dimethoxyphenyl group at the N1 position and a 4-(piperidine-1-sulfonyl)benzamide moiety at the C3 position.
Properties
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O6S/c1-32-21-11-8-19(15-22(21)33-2)27-16-18(14-23(27)28)25-24(29)17-6-9-20(10-7-17)34(30,31)26-12-4-3-5-13-26/h6-11,15,18H,3-5,12-14,16H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYWACRTUPRVBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(piperidine-1-sulfonyl)benzamide typically involves multiple steps, starting with the preparation of the pyrrolidinone ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The dimethoxyphenyl group is introduced via electrophilic aromatic substitution reactions, while the piperidinylsulfonylbenzamide moiety is attached through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(piperidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Scientific Research Applications
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(piperidine-1-sulfonyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(piperidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to bind to these targets with high affinity, resulting in the desired biological effects. The pathways involved in its mechanism of action are still under investigation, but they may include signal transduction pathways and metabolic processes.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Comparisons
The table below highlights key structural and functional differences between the target compound and analogs:
Key Observations:
- Substituent Diversity: The target compound’s piperidine-1-sulfonyl group distinguishes it from analogs with simpler acetamide or benzoic acid substituents. Sulfonyl groups are known to enhance binding affinity in enzyme inhibitors (e.g., kinase or protease targets) .
- Aromatic Moieties : The 3,4-dimethoxyphenyl group in the target compound and ’s analog may improve lipophilicity compared to fluorophenyl or unsubstituted phenyl groups in other derivatives .
Pharmacological and Functional Insights
Antibacterial Activity ()
Compound 8 (4-(2-oxo-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-1-yl)benzoic acid) demonstrated antibacterial activity, likely due to the thioxo-oxadiazole group, which can disrupt bacterial cell wall synthesis . In contrast, the target compound lacks this motif but includes a sulfonamide group, which is associated with antibacterial effects in other contexts (e.g., sulfonamide antibiotics).
Sulfonamide-Containing Analogs ()
- describes a chromene-sulfonamide derivative with a fluorophenyl group, highlighting the role of sulfonamides in enhancing solubility and target engagement .
The target compound’s piperidine-1-sulfonyl group may confer similar advantages, such as improved binding to ATP pockets in kinases or allosteric modulation of G protein-coupled receptors (GPCRs) .
Physicochemical Properties
- Higher molecular weight may impact bioavailability.
Biological Activity
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(piperidine-1-sulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₃N₃O₅S |
| Molecular Weight | 385.47 g/mol |
| LogP | 2.3307 |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 55.982 Ų |
These properties suggest that the compound is likely to interact with biological macromolecules effectively, facilitating its pharmacological applications.
The biological activity of this compound is primarily attributed to its ability to modulate various biological pathways. The compound's piperidine and oxopyrrolidine moieties are known to interact with multiple receptors and enzymes, potentially influencing pathways related to inflammation and pain modulation.
Interaction with Biological Targets
Preliminary studies suggest that this compound may act as an inhibitor of certain inflammatory pathways, particularly through interactions with the NLRP3 inflammasome. The NLRP3 inflammasome plays a critical role in the immune response, and its modulation could lead to therapeutic effects in conditions characterized by excessive inflammation.
Biological Activity Studies
Research has demonstrated various biological activities associated with this compound:
- Anti-inflammatory Activity : In vitro studies have shown that the compound can significantly inhibit IL-1β release from LPS/ATP-stimulated human macrophages, indicating its potential as an anti-inflammatory agent .
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease, showing promising activity in both assays. This suggests potential applications in treating neurodegenerative diseases and infections related to urease-producing bacteria .
- Antibacterial Properties : The compound was tested against various bacterial strains, demonstrating moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on Inflammation : A study conducted on human macrophages indicated that treatment with this compound resulted in a 35% reduction in pyroptotic cell death at concentrations of 10 µM. This effect was concentration-dependent, underscoring its potential therapeutic utility in inflammatory diseases .
- Neuroprotective Effects : In another study focusing on neuroprotection, the compound exhibited significant inhibition of AChE activity, which is crucial for managing conditions like Alzheimer's disease .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds was conducted:
| Compound Name | Activity Profile |
|---|---|
| N-(3,4-dimethoxyphenyl)-2-nitrobenzamide | Moderate AChE inhibition; weak antibacterial activity |
| N-(3,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide | Strong anti-inflammatory effects |
This comparative analysis highlights the superior biological activity profile of this compound relative to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
